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Compound of Interest

O-(2-Bromobenzyl)hydroxylamine
Compound Name:
hydrochloride
CAS No.: 51572-91-9
Cat. No.: B1586815
\ J

O-(2-Bromobenzyl)hydroxylamine hydrochloride is a rationally designed bifunctional
reagent of significant interest to researchers in medicinal chemistry and organic synthesis. As a
derivative of the versatile O-benzylhydroxylamine class of compounds, it provides a robust
platform for the synthesis of oximes, amides, and other nitrogen-containing scaffolds.[1] The
strategic placement of a bromine atom at the ortho position of the benzyl ring introduces a
valuable synthetic handle, enabling sequential, orthogonal chemical modifications. This unique
combination of a reactive hydroxylamine moiety and a site for cross-coupling reactions makes it
a powerful tool for constructing complex molecular architectures and for use in fragment-based
drug discovery (FBDD) and lead optimization campaigns.

This guide provides a senior application scientist's perspective on the core attributes of O-(2-
Bromobenzyl)hydroxylamine hydrochloride, detailing its synthesis, analytical validation, and
strategic applications. The protocols and insights herein are designed to be self-validating,
explaining the causal relationships behind experimental choices to ensure reproducible and
successful outcomes.

Physicochemical and Structural Properties

The fundamental properties of O-(2-Bromobenzyl)hydroxylamine hydrochloride are
summarized below. These characteristics are foundational to its handling, reactivity, and
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analytical identification. The molecular weight is identical to its isomers, such as O-(4-
Bromobenzyl)hydroxylamine hydrochloride.[2]

Property Value Source

Molecular Formula C7H9BrCINO [2][3]

Molecular Weight 238.51 g/mol [2][3]
O-[(2-

IUPAC Name bromophenyl)methyllhydroxyla  N/A

mine;hydrochloride

Predicted: White to off-white
Appearance , [31[4]
solid/crystals

N Store at 0-8°C, keep dry and
Storage Conditions I [4]
co0

Synthesis and Mechanistic Rationale

The synthesis of O-alkylated hydroxylamines typically proceeds via the nucleophilic substitution
of an appropriate alkyl halide by a hydroxylamine equivalent. To prevent over-alkylation on the
nitrogen atom, a common and reliable strategy involves using a protected form of
hydroxylamine, such as N-hydroxyphthalimide. This approach ensures mono-alkylation on the
oxygen atom. The phthalimide protecting group is then efficiently removed under acidic
conditions to yield the desired hydrochloride salt.

The choice of N-hydroxyphthalimide is deliberate; it serves as an excellent hydroxylamine
surrogate. Its nitrogen is rendered non-nucleophilic by the two adjacent carbonyl groups,
directing the alkylation exclusively to the oxygen atom. The subsequent deprotection with
hydrochloric acid is a clean and high-yielding transformation that directly furnishes the stable
hydrochloride salt of the product, which is often easier to handle and purify than the free base.

Experimental Protocol: Two-Step Synthesis
Step 1: O-(2-Bromobenzyl)-N-hydroxyphthalimide Synthesis
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» To a stirred solution of N-hydroxyphthalimide (1.0 eq) in anhydrous N,N-Dimethylformamide
(DMF, ~0.5 M), add anhydrous potassium carbonate (K2COs, 1.5 eq) at room temperature.

 Stir the resulting suspension for 15 minutes to form the potassium salt of N-
hydroxyphthalimide.

e Add a solution of 2-bromobenzyl bromide (1.05 eq) in a minimal amount of anhydrous DMF
dropwise to the reaction mixture.

e Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by
Thin Layer Chromatography (TLC).

e Upon completion, cool the reaction to room temperature and pour it into ice-water.

o Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry
under vacuum to yield the crude O-(2-Bromobenzyl)-N-hydroxyphthalimide. The product can
be further purified by recrystallization from ethanol if necessary.

Step 2: Deprotection to O-(2-Bromobenzyl)hydroxylamine hydrochloride

e Suspend the crude O-(2-Bromobenzyl)-N-hydroxyphthalimide from Step 1 in ethanol (~0.4
M).

e Add concentrated hydrochloric acid (HCI, 3-4 eq) to the suspension.

o Heat the mixture to reflux (approx. 80°C) and stir for 2-3 hours. The phthalic acid byproduct
may precipitate out of the solution upon cooling.

o Monitor the reaction by TLC until the starting material is fully consumed.

o Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to
maximize precipitation of the phthalic acid byproduct.

« Filter off the solid byproduct and wash it with a small amount of cold ethanol.

o Concentrate the filtrate under reduced pressure to obtain a solid residue.
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 Triturate the residue with diethyl ether, collect the resulting solid by vacuum filtration, wash
with diethyl ether, and dry under vacuum to yield O-(2-Bromobenzyl)hydroxylamine
hydrochloride as a solid. Purity should be assessed by NMR.[5]

Step 1: O-Alkylation

(N—Hydroxyphthalimide)

K2COs3, DMF

(Potassiurn Salt)

2-Bromobenzyl bromide

(Protected Intermediate)

Conc. HCI, EtOH, A

Step 2: Deprotection

O-(2-Bromobenzyl)hydroxylamine HCI

Click to download full resolution via product page

Caption: Synthetic workflow for O-(2-Bromobenzyl)hydroxylamine HCI.

Analytical Characterization and Validation

Rigorous analytical characterization is essential to confirm the identity and purity of the
synthesized product. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and
Mass Spectrometry (MS) provides a self-validating system for structural confirmation. While
experimental data for the specific 2-bromo isomer is not readily available in public literature, a
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reliable prediction of its NMR spectrum can be made based on the known spectra of analogues
like O-Benzylhydroxylamine hydrochloride.[6]

Predicted Spectroscopic Data:
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Technique

Predicted Data

Rationale and
Interpretation

1H NMR

5 ~11.5 (br s, 2H, -ONHz-HCI),
5 7.6-7.2 (m, 4H, Ar-H), & ~5.2
(s, 2H, -CH2-)

The broad singlet around 11.5
ppm in DMSO-ds is
characteristic of the acidic
ammonium protons. The
aromatic region will show a
complex multiplet for the ABCD
spin system of the 1,2-
disubstituted benzene ring.
The singlet around 5.2 ppm
corresponds to the benzylic
methylene protons, shifted
slightly downfield relative to
the unsubstituted analogue
due to the ortho-bromo
substituent's electronic
influence.[6][7]

13C NMR

0 ~135 (Ar-C), 6 ~132 (Ar-C), o
~130 (Ar-C), & ~129 (Ar-C),
~128 (Ar-C), 6 ~123 (Ar-C-Br),
0 ~75 (-CH2-)

Six distinct aromatic carbon
signals are expected. The
carbon bearing the bromine
(C-Br) will be shifted to ~123
ppm. The benzylic carbon

signal is expected around 75

ppm.

MS (ESI+)

miz = 202.0, 204.0 [M+H]*

The mass spectrum should
show the molecular ion
corresponding to the free base
(C7HsBrNO). The
characteristic 1:1 isotopic
pattern for bromine (7°Br/51Br)
at m/z 202.0 and 204.0 would
be a definitive confirmation of

the compound's identity.
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Reactivity, Mechanistic Pathways, and Applications

The utility of O-(2-Bromobenzyl)hydroxylamine hydrochloride stems from its two distinct
reactive sites. The primary application involves the nucleophilic hydroxylamine group, which
readily condenses with aldehydes and ketones to form stable O-benzyl oximes.[1]

Core Application: Oxime Formation

Oximes are crucial functional groups in medicinal chemistry, serving as isosteres for other
functionalities, participating in hydrogen bonding, and acting as key components in various
biologically active molecules.[8] The formation is a straightforward condensation reaction.

Protocol: General Synthesis of an O-(2-Bromobenzyl) Oxime
o Dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent such as ethanol or methanol.

¢ Add O-(2-Bromobenzyl)hydroxylamine hydrochloride (1.1 eq) and a mild base like
pyridine or sodium acetate (1.5 eq) to the solution. The base is required to neutralize the
hydrochloride salt and liberate the free hydroxylamine.

 Stir the reaction at room temperature or with gentle heating (40-50°C) for 2-12 hours.
» Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

o Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine,
dry over anhydrous sodium sulfate (NazSQOa4), and concentrate to yield the crude oxime
product, which can be purified by column chromatography or recrystallization.
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Caption: Mechanism of O-(2-Bromobenzyl) oxime formation.

Advanced Application: A Dual-Functionality Synthon

The true synthetic power of this reagent lies in the strategic presence of the ortho-bromine
atom. This feature allows for post-condensation modifications via palladium-catalyzed cross-
coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A researcher can first form
the oxime linkage to a molecule of interest and then use the bromine as a handle to introduce
additional complexity, such as another aromatic ring, an alkyne, or an amine. This "build-and-
elaborate” strategy is highly efficient for rapidly generating libraries of complex molecules for
structure-activity relationship (SAR) studies.
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Caption: "Build-and-Elaborate" strategy using the dual functionality.

Safety and Handling

As with all laboratory reagents, proper handling is paramount. O-(2-
Bromobenzyl)hydroxylamine hydrochloride should be handled in a well-ventilated fume
hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-
resistant gloves, must be worn.

e Hazards: The compound is a derivative of hydroxylamine, which itself can be an irritant and
harmful if swallowed or in contact with skin.[9][10][11] Organobromine compounds can also
be irritants.

o Storage: The hydrochloride salt is generally stable but can be hygroscopic. It should be
stored in a tightly sealed container in a cool, dry place.[12]

e Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9]

Conclusion
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0O-(2-Bromobenzyl)hydroxylamine hydrochloride is more than a simple reagent; it is a
sophisticated synthetic tool that embodies principles of modern drug design. Its dual
functionality allows for a modular and efficient approach to the synthesis of complex,
biologically relevant molecules. By providing both a reliable method for forming stable oxime
linkages and a latent site for further molecular elaboration, it offers researchers a significant
advantage in the quest for novel therapeutics. Understanding the causality behind its synthesis,
characterization, and reactivity enables scientists to deploy it with confidence and precision in
their research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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